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# "chemical properties and structure of (3E)hexenoyl-coenzyme A"

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An In-depth Technical Guide to (3E)-Hexenoyl-Coenzyme A: Chemical Properties and Structure

#### Introduction

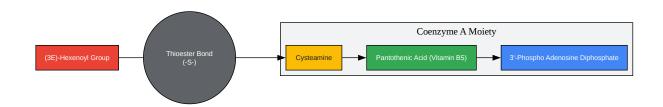
(3E)-Hexenoyl-coenzyme A is a key intermediate in the metabolism of fatty acids.[1] As a medium-chain, monounsaturated fatty acyl-CoA, it plays a role in the beta-oxidation pathway.[1] [2] This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to (3E)-hexenoyl-coenzyme A, intended for researchers, scientists, and professionals in drug development.

## **Chemical Properties and Structure**

(3E)-hexenoyl-coenzyme A is a complex molecule consisting of a hexenoyl group attached to coenzyme A via a thioester bond.[1] The "(3E)" designation indicates a trans configuration of the double bond between the third and fourth carbon atoms of the hexenoyl chain.

The structure of (3E)-hexenoyl-coenzyme A is composed of three main parts: the fatty acyl group ((3E)-hexenoic acid), the pantothenic acid (vitamin B5) unit, and the 3'-phospho-adenosine diphosphate (ADP) moiety.





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Caption: Key structural components of (3E)-hexenoyl-coenzyme A.

## **Quantitative Data**

The key chemical and physical properties of (3E)-hexenoyl-coenzyme A are summarized in the table below. These properties are primarily computed from chemical databases.[1][3]



Property	Value	Reference
IUPAC Name	S-[2-[3-[[4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-hex-3-enethioate	[3]
Molecular Formula	C27H44N7O17P3S	[1][3]
Molecular Weight	863.7 g/mol	[1][3]
Monoisotopic Mass	863.17272513 Da	[3]
CAS Number	6599-65-1	[1][3]
ChEBI ID	CHEBI:85442	[1]
HMDB ID	HMDB0006522	[3]
Physical Description	Solid	[3]
XLogP3	-4.2	[3]
Hydrogen Bond Donor Count	9	[4]
Hydrogen Bond Acceptor Count	22	[4]
Rotatable Bond Count	23	[4]

## **Experimental Protocols**

Detailed experimental protocols for the synthesis and analysis of (3E)-hexenoyl-coenzyme A are not readily available in general literature. However, established methodologies for the analysis of acyl-coenzyme A thioesters are applicable.



### **Synthesis**

The synthesis of coenzyme A thioesters from 13C-labeled small-molecular-weight acids has been described, achieving high yields.[5] This general approach could be adapted for the synthesis of (3E)-hexenoyl-coenzyme A.

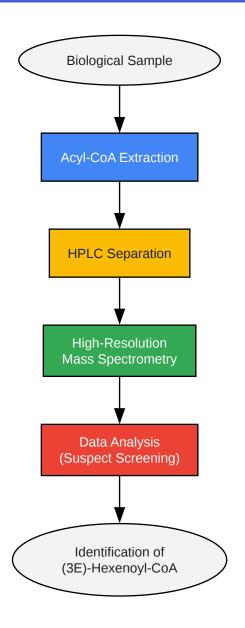
### **Analysis by Mass Spectrometry**

High-resolution mass spectrometry is a crucial technique for the analysis of acyl-CoAs from complex biological matrices.[6] The methodology typically involves:

- Sample Preparation: Extraction of acyl-CoAs from bacterial cultures or other biological samples.[6]
- Chromatographic Separation: Separation of isomeric acyl-CoAs using techniques like high-performance liquid chromatography (HPLC), often with ion-pairing reagents.[6]
- Mass Spectrometric Detection: Analysis using a high-resolution mass spectrometer, such as an Orbitrap Fusion tribrid instrument.

A key feature in the mass spectrometric analysis of acyl-CoAs is the identification of characteristic fragment ions and neutral losses that are specific to the coenzyme A moiety, which allows for selective filtering of these compounds from complex mixtures.[6]





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Caption: General workflow for the analysis of acyl-CoAs.

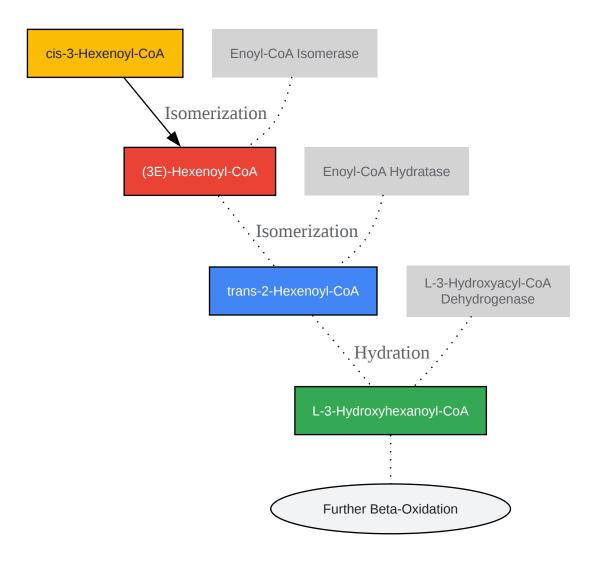
### **Analysis by NMR Spectroscopy**

Nuclear Magnetic Resonance (NMR) spectroscopy is another vital tool for the structural confirmation of synthesized coenzyme A esters.[5] Both 1H and 13C NMR spectra provide detailed information about the molecular structure, confirming the identity and purity of the compound.[5][7]

## **Biochemical Pathways**



(3E)-Hexenoyl-coenzyme A is an intermediate in the beta-oxidation of unsaturated fatty acids. Specifically, it is a substrate for enoyl-CoA hydratase in the mitochondrial matrix. The pathway involves the conversion of (3E)-hexenoyl-CoA to a trans-2-enoyl-CoA species, which can then be further metabolized in the beta-oxidation spiral.



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Caption: Simplified pathway of (3E)-hexenoyl-CoA metabolism.

## Stability and Reactivity

Coenzyme A and its thioesters exhibit limited stability. The free acid of coenzyme A can degrade over time, even at low temperatures.[8] Aqueous solutions are particularly unstable at pH values above 8.[8] For storage, the lithium or sodium salts of coenzyme A are more stable, and frozen stock solutions should be maintained at a pH between 2 and 6.[8]



The reactivity of (3E)-hexenoyl-coenzyme A is centered around the thioester bond and the carbon-carbon double bond. The thioester bond makes it an excellent acyl group carrier, crucial for its role in fatty acid metabolism.[8] The double bond is susceptible to enzymatic isomerization and hydration, which are key steps in its metabolic pathway.

#### Conclusion

(3E)-Hexenoyl-coenzyme A is a significant metabolite with well-defined chemical properties and a complex structure. While detailed, specific experimental protocols for this particular molecule are not widely published, established methods for the analysis of acyl-CoA thioesters using mass spectrometry and NMR are applicable. A thorough understanding of its structure, properties, and role in biochemical pathways is essential for researchers in metabolic studies and drug development.

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